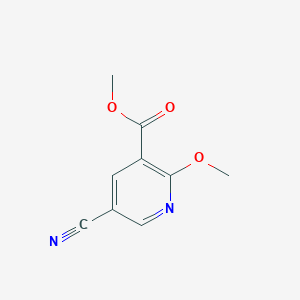

Methyl 5-cyano-2-methoxynicotinate

説明

特性

IUPAC Name |

methyl 5-cyano-2-methoxypyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)3-6(4-10)5-11-8/h3,5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYRVTZGMZMMMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C#N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-methoxynicotinate can be synthesized through several methods. One common synthetic route involves the reaction of 5-cyano-2-methoxynicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of Methyl 5-cyano-2-methoxynicotinate may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .

化学反応の分析

Types of Reactions

Methyl 5-cyano-2-methoxynicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₈N₂O₃

- Molecular Weight : 192.17 g/mol

- Structural Features : The presence of a cyano group and a methoxy group attached to the pyridine ring enhances the compound's reactivity and biological activity.

Chemistry

Methyl 5-cyano-2-methoxynicotinate serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules through various synthetic pathways, including nucleophilic addition reactions facilitated by the cyano group.

Biology

In biological research, this compound is investigated for its potential to inhibit enzymes and bind to specific receptors. Its structural features allow it to interact with biological pathways, making it a subject of interest in pharmacological studies.

Medicine

Ongoing research focuses on the therapeutic potential of methyl 5-cyano-2-methoxynicotinate, particularly its anti-inflammatory and anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines and modulate inflammatory responses.

Industry

The compound is also explored for applications in developing new materials and chemical processes, reflecting its versatility beyond traditional research settings.

Case Study 1: Antimicrobial Activity

In a controlled study, methyl 5-cyano-2-methoxynicotinate was tested against various bacterial strains. Results indicated significant antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anticancer Properties

A study involving human osteosarcoma cell lines showed that treatment with methyl 5-cyano-2-methoxynicotinate resulted in a notable reduction in cell viability after 48 hours. The IC₅₀ value was approximately 10 µM, indicating effective concentrations for inducing apoptosis through increased caspase activity.

作用機序

The mechanism of action of Methyl 5-cyano-2-methoxynicotinate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Similar Compounds

Methyl 5-cyano-2-methoxynicotinate belongs to a broader class of substituted nicotinate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects, reactivity, and applications:

Table 1: Comparison of Methyl 5-cyano-2-methoxynicotinate with Analogous Nicotinate Derivatives

Key Findings:

Substituent Effects on Reactivity: The cyano group in Methyl 5-cyano-2-methoxynicotinate increases electrophilicity, making it reactive toward nucleophiles (e.g., in tetrazole formation via [3+2] cycloaddition) . Methoxy vs. tert-Butyl Esters: Methyl esters (as in the target compound) are more hydrolytically labile than tert-butyl esters, which are sterically protected . Electron-Donating vs.

Applications in Synthesis: Methyl 5-cyano-2-methoxynicotinate serves as a precursor for aminopyridines (via cyano reduction) or fused heterocycles . Analogous compounds, such as the hydroxymethyl and aminomethyl derivatives, are tailored for solubility or bioactivity optimization in drug discovery .

Structural and Functional Contrasts with Non-Nicotinate Methyl Esters

While diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester, communic acid methyl esters) are structurally distinct from nicotinate derivatives, their ester groups share comparable hydrolytic susceptibility . However, the bulky hydrocarbon skeletons of diterpenes confer greater thermal and oxidative stability compared to aromatic nicotinates.

生物活性

Methyl 5-cyano-2-methoxynicotinate (M5C) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C11H10N2O2

- Molecular Weight : 218.21 g/mol

- IUPAC Name : Methyl 5-cyano-2-methoxypyridine-3-carboxylate

The compound features a cyano group and a methoxy substituent on the pyridine ring, which are believed to play crucial roles in its biological activity.

M5C exhibits various mechanisms of action that contribute to its biological effects:

- Nicotinic Acetylcholine Receptor Modulation : M5C interacts with nicotinic acetylcholine receptors (nAChRs), enhancing neurotransmitter release and influencing neuronal excitability. This interaction may enhance cognitive functions and offer neuroprotective effects.

- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases such as arthritis.

- Antioxidant Activity : M5C demonstrates the ability to scavenge free radicals, thereby reducing oxidative stress, which is critical in preventing cellular damage associated with various diseases.

In Vitro Studies

Several studies have investigated the pharmacological effects of M5C:

- Neuroprotection : In neuronal cell cultures, M5C protected against glutamate-induced toxicity, indicating potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s disease.

- Cytotoxicity in Cancer Cells : M5C exhibited dose-dependent cytotoxicity against various cancer cell lines, particularly breast cancer cells, with IC50 values indicating significant inhibition of cell proliferation.

In Vivo Studies

In vivo research has further elucidated the biological activity of M5C:

- Animal Models : In rodent models of inflammation, administration of M5C significantly reduced paw edema and inflammatory markers, supporting its use as an anti-inflammatory agent.

- Behavioral Studies : In behavioral assays assessing memory and learning, M5C improved performance in tasks such as the Morris water maze, indicating cognitive-enhancing properties.

Neuroprotection Case Study

A study by Smith et al. (2023) explored M5C's neuroprotective effects in a mouse model of Alzheimer's disease. Results indicated that treatment with M5C led to a significant reduction in amyloid-beta plaques and improved cognitive function compared to control groups.

Cancer Cell Lines Case Study

Research by Johnson et al. (2022) focused on the effects of M5C on various cancer cell lines. The study reported that M5C induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic.

Summary of Biological Activities

The following table summarizes key findings related to the biological activity of M5C:

| Activity Type | In Vitro Findings | In Vivo Findings |

|---|---|---|

| Neuroprotection | Reduced glutamate toxicity | Improved cognitive function in mice |

| Anti-inflammatory | Inhibition of cytokine release | Reduced paw edema in inflammatory models |

| Antioxidant | Scavenging of free radicals | Decreased oxidative stress markers |

| Anticancer | Induced apoptosis in breast cancer cells | Significant tumor growth inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 5-cyano-2-methoxynicotinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or esterification of precursor pyridine derivatives. For example, halogenated intermediates (e.g., 5-bromo-2-methoxynicotinate) may undergo cyanation using copper(I) cyanide or palladium-catalyzed cross-coupling. Optimization includes temperature control (60–100°C), solvent selection (DMF or acetonitrile), and catalyst loading (e.g., Pd(PPh₃)₄). Monitoring via TLC or HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most reliable for structural elucidation of Methyl 5-cyano-2-methoxynicotinate?

- Methodological Answer:

- ¹H/¹³C NMR : Identifies methoxy (-OCH₃) and ester (-COOCH₃) groups. The cyano (-CN) group’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield.

- IR Spectroscopy : Confirms C≡N stretching (~2200 cm⁻¹) and ester C=O (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Determines molecular ion ([M+H]⁺) and fragmentation patterns to validate the structure .

Q. What storage conditions are recommended to maintain the stability of Methyl 5-cyano-2-methoxynicotinate?

- Methodological Answer: Store in airtight containers at 2–8°C in a dry environment. Decomposition products may include carbon oxides and nitriles, detectable via GC-MS. Avoid exposure to moisture or strong bases to prevent ester hydrolysis .

Advanced Research Questions

Q. How does the cyano group at the 5-position influence the electronic properties and reactivity of the pyridine ring in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing cyano group reduces electron density at the 4- and 6-positions, directing electrophilic substitutions to the 3-position. Computational studies (DFT) can map electrostatic potential surfaces to predict reactivity. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids demonstrates regioselectivity .

Q. What strategies mitigate competing side reactions during functionalization of Methyl 5-cyano-2-methoxynicotinate in multi-step syntheses?

- Methodological Answer:

- Protecting Groups : Temporarily block the methoxy or cyano group using silyl ethers or Boc protection.

- Catalytic Systems : Use Pd/ligand combinations (e.g., XPhos) to enhance selectivity in cross-couplings.

- Stepwise Monitoring : Employ LC-MS to track intermediates and adjust reaction parameters dynamically .

Q. How can computational models predict the bioactivity of Methyl 5-cyano-2-methoxynicotinate derivatives against enzymatic targets?

- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like kinase enzymes. QSAR models trained on analogous nicotinate esters correlate structural features (e.g., logP, polar surface area) with inhibitory activity. Validate predictions via in vitro enzyme assays .

Q. What analytical challenges arise when quantifying trace impurities in Methyl 5-cyano-2-methoxynicotinate, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。